molecular formula C10H9N5O3 B12519926 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate CAS No. 663191-75-1

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate

Cat. No.: B12519926
CAS No.: 663191-75-1
M. Wt: 247.21 g/mol
InChI Key: MFFITESZHBDNGZ-UHFFFAOYSA-N
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Description

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a heterocyclic compound featuring a tetrazole ring linked via a carbamoyl group to a phenyl acetate scaffold. Such compounds are of interest for their biological activities, including anti-proliferative and antimicrobial properties .

Properties

CAS No.

663191-75-1

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

[2-(2H-tetrazol-5-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C10H9N5O3/c1-6(16)18-8-5-3-2-4-7(8)9(17)11-10-12-14-15-13-10/h2-5H,1H3,(H2,11,12,13,14,15,17)

InChI Key

MFFITESZHBDNGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=NNN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate typically involves the reaction of a phenyl acetate derivative with a tetrazole precursor. One common method is the cycloaddition reaction between a nitrile and sodium azide, which forms the tetrazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles .

Scientific Research Applications

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound differs from analogs primarily in substituent groups. Key comparisons include:

Compound Name Core Structure Key Substituent(s) Biological Activity Reference
2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate Phenyl acetate + carbamoyl 2H-Tetrazol-5-yl Under investigation -
2-[(4-Acetylphenyl)carbamoyl]phenyl acetate Phenyl acetate + carbamoyl 4-Acetylphenyl Anti-proliferative (NCI 60 panel)
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole + tetrazole + acetate Benzoxazol-2-yl Antibacterial, antifungal
5-((2-Aminothiazol-5-yl)(aryl)methyl)pyrimidines Pyrimidine + thiazole Varied aryl groups (e.g., nitro, fluoro) Not specified

Key Observations :

  • Tetrazole vs.
  • Benzoxazole-Tetrazole Hybrids : highlights benzoxazole-tetrazole hybrids with broad antimicrobial activity, suggesting the target compound’s tetrazole group could confer similar properties .

Comparison :

  • Catalyst-free methods (e.g., aqueous ethanol in ) may offer greener synthesis routes, while triethylamine-mediated reactions () ensure high yields for carbamoyl linkages.

Physical and Spectral Properties

Melting Points :

  • The acetylphenyl analog in has a melting point of 150°C, while benzoxazole-tetrazole derivatives () range from 120–250°C.
  • Thiazole-containing pyrimidines in exhibit higher melting points (e.g., 206–208°C), attributed to hydrogen-bonding networks.

Spectral Data :

  • IR Spectroscopy : The acetoxy group in the target compound is expected to show a C=O stretch near 1719 cm⁻¹ (cf. ), while tetrazole rings exhibit N-H stretches near 3450–3250 cm⁻¹ .
  • NMR : The phenyl acetate moiety would display aromatic protons at δ 6.8–7.5 ppm (cf. ), with tetrazole protons resonating near δ 8.5–9.0 ppm .

Stability and Drug-Likeness

  • Thermal Stability : Polyamide derivatives with acetoxy groups () are thermally stable up to 300°C, suggesting the target compound may exhibit similar robustness.

Biological Activity

2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique tetrazole moiety, has been studied for various pharmacological effects, including its role as an inhibitor in cancer therapy and its interactions with biological macromolecules.

  • Molecular Formula : C10H9N5O3
  • Molecular Weight : 233.21 g/mol
  • CAS Number : 663191-75-1

The biological activity of 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring is known to enhance the binding affinity of compounds to their targets, which can lead to modulation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to significantly reduce cell viability in breast cancer cells through apoptosis induction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. It showed promising results, indicating potential use as an antimicrobial agent.

Case Studies

  • In Vitro Studies : In a study published in Journal of Medicinal Chemistry, 2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate was tested against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    HeLa (Cervical)25
    A549 (Lung)18
  • Antimicrobial Activity : A study conducted on the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Research Findings

Recent findings suggest that the incorporation of the tetrazole ring enhances the lipophilicity and bioavailability of the compound, which is critical for its effectiveness as a therapeutic agent. Furthermore, structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can lead to improved potency and selectivity towards specific biological targets.

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